1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol
Description
This compound is an ethanolamine derivative featuring a 3,4-dichlorophenyl group at the hydroxyl-bearing carbon and a substituted amine group. The amine is modified with a 3-methoxybenzyl (3-MeO-Bn) and a methyl group, creating a unique pharmacophore. Such substitutions are critical for receptor binding, solubility, and metabolic stability. Its molecular formula is C₁₇H₁₈Cl₂NO₂, with a molar mass of 363.24 g/mol.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(3-methoxyphenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-20(10-12-4-3-5-14(8-12)22-2)11-17(21)13-6-7-15(18)16(19)9-13/h3-9,17,21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTFOLQZKJTWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)CC(C2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732426 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802051-24-7 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(3,4-Dichlorophenyl)-2-{(3-methoxyphenyl)methylamino}ethan-1-ol , often referred to as Dichlorophenyl-Methoxyphenyl Amino Ethanol , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H20Cl2N2O
- Molecular Weight : 335.26 g/mol
- IUPAC Name : 1-(3,4-Dichlorophenyl)-2-{(3-methoxyphenyl)methylamino}ethan-1-ol
Structural Features
- The presence of 3,4-dichlorophenyl and 3-methoxyphenyl substituents may influence the compound's interaction with biological targets.
- The hydroxyl group (–OH) contributes to its solubility and potential interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazoles containing methoxyphenyl groups have shown moderate cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Case Study: Anticancer Activity Testing
A study conducted on various derivatives of thiadiazoles demonstrated that compounds with a 3-methoxyphenyl group exhibited varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|---|
| SCT-1 | MCF-7 | 20.5 | 40.30 |
| SCT-2 | MDA-MB-231 | 25.0 | 33.86 |
| SCT-4 | MCF-7 | 15.0 | 73.56 |
The results indicated that the positioning of the methoxy group significantly affected the anticancer activity, with some compounds achieving IC50 values as low as 6.6 µM against MCF-7 cells .
The proposed mechanism of action for similar compounds involves:
- Induction of Apoptosis : Activation of caspases (caspase 3, 7, and 8) leading to programmed cell death.
- Inhibition of DNA Synthesis : Compounds were shown to reduce [^3H]-thymidine incorporation into DNA, indicating an interference with cellular replication processes .
Other Biological Activities
In addition to anticancer properties, related compounds have demonstrated:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Groups
Target Compound
- Core structure: Ethanolamine.
- Substituents :
- 3,4-Dichlorophenyl : Increases lipophilicity and steric bulk.
- N-substituents : 3-Methoxybenzyl and methyl groups.
Analog 1 : 2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS 321432-73-9)
- Core structure: Ethanolamine with diphenyl substitution.
- Substituents: 3,4-Dichlorobenzyl on the amine; 1,1-diphenyl at the ethanol carbon.
- Molecular formula: C₂₁H₁₉Cl₂NO (372.29 g/mol).
- Comparison : The diphenyl group increases steric hindrance, likely reducing receptor accessibility compared to the target compound’s single phenyl group. This structural difference may lower binding affinity at target sites .
Analog 2 : 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride (CAS 1158237-96-7)
- Core structure: Ethanolamine.
- Substituents :
- 3-Chlorobenzyl on the amine; lacks a methyl group.
- Molecular formula: C₉H₁₃Cl₂NO (238.11 g/mol).
Analog 3 : 2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (CHEMBL1623533)
- Core structure: Ethanolamine.
- Substituents :
- 2-Chlorophenyl methoxybenzyl on the amine.
- Molecular formula: C₁₇H₁₉ClNO₂ (312.80 g/mol).
- Comparison : The 2-chloro and methoxy groups alter electronic distribution and steric profile, possibly directing selectivity toward different receptor subtypes compared to the target’s 3,4-dichloro and 3-MeO groups .
Pharmacological and Functional Insights
- However, Yan7874’s imidazole-based structure differs significantly, highlighting the target’s unique amine-driven pharmacology . SR140333 (), a neurokinin receptor antagonist, also contains a 3,4-dichlorophenyl group but uses a piperidine scaffold. This underscores the role of backbone flexibility in receptor selectivity .
- Metabolic stability: The metabolite in includes a methanesulfonamide group, which enhances stability. The target compound’s ethanolamine backbone may confer faster metabolism compared to sulfonamide derivatives .
- While the target compound shares the dichlorophenyl motif, its ethanolamine structure diverges from triazoles, likely precluding antifungal activity via cytochrome P450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
